molecular formula C8H7NaO4S B13187605 Sodium 3-(methoxycarbonyl)benzene-1-sulfinate

Sodium 3-(methoxycarbonyl)benzene-1-sulfinate

Cat. No.: B13187605
M. Wt: 222.20 g/mol
InChI Key: NNWFKADHPPDHLM-UHFFFAOYSA-M
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Description

Sodium 3-(methoxycarbonyl)benzene-1-sulfinate (CAS RN: 1415316-07-2) is a high-purity chemical building block offered for research applications. This compound has a molecular weight of 222.19 g/mol and a defined molecular formula of C 8 H 7 NaO 4 S . As a benzenesulfinate derivative, it serves as a versatile precursor in various synthetic transformations, particularly in metal-catalyzed cross-coupling reactions and as a source of sulfonyl groups for the synthesis of sulfones, which are valuable motifs in medicinal chemistry and materials science . Researchers value this compound for its application in constructing complex molecules, where the ester and sulfinate functional groups offer orthogonal reactivity for further derivatization. Proper storage at 2-8°C is recommended to ensure its long-term stability . Please handle with care and refer to the Safety Data Sheet. This product is labeled with the GHS signal word "Warning" and carries hazard statements H315, H319, and H335, indicating it may cause skin and eye irritation and may cause respiratory irritation . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C8H7NaO4S

Molecular Weight

222.20 g/mol

IUPAC Name

sodium;3-methoxycarbonylbenzenesulfinate

InChI

InChI=1S/C8H8O4S.Na/c1-12-8(9)6-3-2-4-7(5-6)13(10)11;/h2-5H,1H3,(H,10,11);/q;+1/p-1

InChI Key

NNWFKADHPPDHLM-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=CC(=CC=C1)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 3-(methoxycarbonyl)benzene-1-sulfinate can be synthesized through various methods. One common synthetic route involves the sulfonation of methyl benzoate followed by neutralization with sodium hydroxide . The reaction conditions typically include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(methoxycarbonyl)benzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product but often involve controlled temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted benzene derivatives. These products have diverse applications in chemical synthesis and industrial processes .

Scientific Research Applications

Sodium 3-(methoxycarbonyl)benzene-1-sulfinate is an organosulfur compound that has a benzene ring substituted with a methoxycarbonyl group and a sulfinic acid group. It is a valuable synthetic intermediate in organic chemistry because the presence of both the methoxycarbonyl and sulfinic groups allows for diverse reactivity.

Scientific Research Applications

  • Organic Synthesis this compound is a precursor for synthesizing other compounds. It is also used as an intermediate in the synthesis of more complex organic molecules.
  • Biological Studies This compound can be used in studies involving enzyme inhibition and protein modification.
  • Production of specialty chemicals this compound is used in the production of specialty chemicals and materials with specific properties.
  • Antioxidant Properties Sodium sulfinates exhibit antioxidant activity and can scavenge free radicals, protecting cells from oxidative stress. This is particularly relevant in cancer prevention, as oxidative stress contributes to carcinogenesis.
  • Separation Science: Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate (note the slightly different chemical structure) can be analyzed by reverse phase (RP) HPLC . It can be used with simple conditions, such as a mobile phase containing acetonitrile, water, and phosphoric acid . For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid . This liquid chromatography method is scalable and can be used for isolation impurities in preparative separation and is also suitable for pharmacokinetics .

Mechanism of Action

The mechanism of action of sodium 3-(methoxycarbonyl)benzene-1-sulfinate involves its ability to act as a sulfonating, sulfenylating, or sulfinylating reagent. It can form sulfonyl radicals under specific conditions, which then participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Positional Isomer: Sodium 4-(methoxycarbonyl)phenolate

Structural Differences : The methoxycarbonyl group is at the 4-position instead of the 3-position.
Key Findings :

  • Toxicity: Carcinogenicity: Not classified as a human carcinogen . Reproductive Toxicity: No observed effects at 300 mg/kg/day in rabbits (OECD Guideline 414) . Repeated Dose Toxicity: NOAEL ≥250 mg/kg/day in rats . Eye Irritation: Causes serious eye damage (Guinea pig tests, OECD 406) . Applications: Likely used in preservatives or surfactants, similar to Nipagin M Sodium derivatives .

Di-Substituted Analog: Sodium 3,5-di(methoxycarbonyl)benzenesulfonate

Structural Differences : Two methoxycarbonyl groups at the 3- and 5-positions.
Key Findings :

  • Solubility/Reactivity : Increased hydrophilicity due to additional polar groups, enhancing surfactant properties .
  • Applications: Used in nanotechnology and colloidal synthesis, as seen in lauric acid sodium salt analogs .

Chlorinated Analog: Sodium 2-chloro-5-(methoxycarbonyl)benzene-1-sulfinate

Structural Differences : Chlorine substituent at the 2-position alongside the methoxycarbonyl group.
Key Findings :

  • Reactivity : The electron-withdrawing Cl group may enhance electrophilic substitution reactions .
  • Molecular Weight : 256.64 g/mol, slightly lower than the 3-substituted compound .

Sulfonamide Derivative: Sodium 3-(methylsulfamoyl)benzene-1-sulfinate

Structural Differences : Methoxycarbonyl replaced by a methylsulfamoyl (-SO₂NHCH₃) group.
Key Findings :

  • Biological Activity : The sulfonamide group may confer antimicrobial or enzyme-inhibiting properties .
  • Molecular Weight : 257.3 g/mol, comparable to the target compound .

Data Table: Structural and Functional Comparison

Compound Name Substituents Position Molecular Weight (g/mol) Key Properties/Applications
Sodium 3-(methoxycarbonyl)benzene-1-sulfinate -COOCH₃, -SO₂⁻Na⁺ 3 ~258 (estimated) Synthesis intermediate, surfactant
Sodium 4-(methoxycarbonyl)phenolate -COOCH₃, -O⁻Na⁺ 4 ~198 (estimated) Low toxicity preservative
Sodium 3,5-di(methoxycarbonyl)benzenesulfonate -COOCH₃ (x2), -SO₃⁻Na⁺ 3,5 ~316 (CAS: 3965-55-7) Surfactant, nanomaterial synthesis
Sodium 2-chloro-5-(methoxycarbonyl)benzene-1-sulfinate -Cl, -COOCH₃, -SO₂⁻Na⁺ 2,5 256.64 Reactive intermediate
Sodium 3-(methylsulfamoyl)benzene-1-sulfinate -SO₂NHCH₃, -SO₂⁻Na⁺ 3 257.3 Potential pharmaceutical agent

Biological Activity

Sodium 3-(methoxycarbonyl)benzene-1-sulfinate is an organosulfur compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has a unique structure characterized by the presence of a methoxycarbonyl group and a sulfonate group attached to a benzene ring. Its molecular formula is C9H9NaO4SC_9H_{9}NaO_4S, with a molecular weight of approximately 232.23 g/mol. The presence of the sulfonate group is significant as it often enhances the biological activity of compounds.

Antimicrobial Activity

Research indicates that organosulfur compounds, including various sulfinates, exhibit notable antimicrobial properties. The sulfonate group is believed to play a crucial role in this activity by interacting with microbial membranes or cellular components. For instance, similar compounds have shown effectiveness against a range of bacteria and fungi, suggesting that this compound may also possess antimicrobial properties worthy of further exploration.

Anticancer Properties

The anticancer potential of organosulfur compounds has been well documented. Compounds with similar structural features have been found to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival. For example, studies on related organosulfur compounds indicate their ability to activate apoptotic pathways and inhibit histone deacetylase (HDAC) activity, which is crucial for cancer progression .

Synthesis and Mechanisms

This compound can be synthesized through various organic reactions involving starting materials that contain both methoxycarbonyl and sulfinate groups. Common methods include:

  • Nucleophilic Substitution Reactions : Utilizing suitable electrophiles to introduce the sulfonate group onto the aromatic ring.
  • Oxidation Reactions : Employing oxidizing agents to facilitate the formation of the sulfonate group from corresponding sulfides or thiols.

The synthesis process often requires careful control of reaction conditions (temperature, pH) to optimize yield and purity.

Case Studies

Several studies have evaluated the biological activity of structurally related compounds:

  • Study on Antimicrobial Activity : A study demonstrated that sodium benzenesulfonate derivatives exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria. This suggests that this compound could potentially show similar activity due to structural similarities.
  • Anticancer Activity Evaluation : In vitro assays using cancer cell lines have shown that certain methoxycarbonyl-substituted benzenesulfonates can inhibit cell proliferation effectively. These compounds were observed to induce apoptosis via caspase activation pathways, highlighting their potential as anticancer agents .

Comparative Analysis

The following table summarizes key findings related to this compound compared to other similar compounds:

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerModulation of cell signaling pathways
Sodium benzenesulfonateAntimicrobialDisruption of microbial membranes
Sodium 4-chloro-2-(methoxycarbonyl)benzenesulfinateAnticancerHDAC inhibition, apoptosis induction

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